
Acelarin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acélarine est synthétisée en attachant un groupement phosphoramidate à la gemcitabine. Cette modification implique l'utilisation de réactifs et de conditions spécifiques pour garantir la stabilité et l'efficacité du composé. La synthèse comprend généralement les étapes suivantes :
Activation de la gemcitabine : La gemcitabine est activée en réagissant avec un réactif phosphoramidate.
Attachement du groupement phosphoramidate : La gemcitabine activée est ensuite mise à réagir avec un groupement phosphoramidate, qui comprend un groupement phosphate et une combinaison de groupes aryle, ester et acide aminé
Méthodes de production industrielle : La production industrielle de l'acélarine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Synthèse en vrac : De grandes quantités de gemcitabine sont activées et mises à réagir avec le groupement phosphoramidate.
Purification : L'acélarine synthétisée est purifiée à l'aide de techniques telles que la chromatographie pour éliminer les impuretés.
Contrôle de la qualité : Le produit final est soumis à un contrôle de la qualité rigoureux pour garantir son efficacité et sa sécurité
Analyse Des Réactions Chimiques
Types de réactions : L'acélarine subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le groupement phosphoramidate peut être hydrolysé pour libérer le triphosphate de gemcitabine actif.
Phosphorylation : L'acélarine est préphosphorylée, ce qui évite la nécessité d'une phosphorylation initiale par la désoxycytidine kinase
Réactifs et conditions courantes :
Hydrolyse : Eau ou solutions aqueuses dans des conditions physiologiques.
Phosphorylation : Agents de phosphorylation enzymatiques ou chimiques
Principaux produits :
Triphosphate de gemcitabine : Le métabolite actif qui exerce des effets cytotoxiques sur les cellules cancéreuses
Applications De Recherche Scientifique
Advanced Biliary Tract Cancer
Acelarin is being studied in combination with cisplatin for the treatment of advanced biliary tract cancer.
- Study Design : The Phase Ib trial (ABC-08) aimed to determine the optimal dosing regimen and safety profile of this compound combined with cisplatin.
- Results : The study successfully identified the best dose and schedule for administration. Common severe side effects included liver function changes and blood cell count reductions .
Parameter | Details |
---|---|
Trial Phase | Phase Ib |
Patient Population | Advanced biliary tract cancer |
Combination | This compound + Cisplatin |
Key Findings | Safe dosing established; side effects monitored |
Pancreatic Cancer
This compound is also being compared to gemcitabine in a randomized Phase III trial for metastatic pancreatic cancer (ACELARATE).
- Objective : To evaluate whether this compound provides superior control over tumor growth compared to gemcitabine.
- Design : Participants are randomized to receive either this compound or gemcitabine, with assessments on efficacy and quality of life .
Parameter | Details |
---|---|
Trial Phase | Phase III |
Patient Population | Metastatic pancreatic cancer |
Comparison | This compound vs. Gemcitabine |
Expected Outcomes | Tumor control and quality of life improvements |
Ovarian Cancer
Another application of this compound is in recurrent ovarian cancer, where it is combined with carboplatin.
- Study Summary : This experimental treatment aims to assess the effectiveness of this compound in patients whose ovarian cancer has recurred after standard chemotherapy .
Parameter | Details |
---|---|
Trial Phase | Not specified |
Patient Population | Recurrent ovarian cancer |
Combination | This compound + Carboplatin |
Focus | Efficacy in recurrent cases |
Mécanisme D'action
Acelarin exerts its effects through the following mechanisms:
Cellular Uptake: Unlike gemcitabine, this compound does not rely on nucleoside transporters for cellular entry, allowing it to bypass resistance mechanisms
Activation: this compound is pre-phosphorylated, avoiding the rate-limiting step of phosphorylation by deoxycytidine kinase
Cytotoxic Effects: Once inside the cell, this compound is hydrolyzed to release gemcitabine triphosphate, which interferes with DNA replication and induces cell death
Comparaison Avec Des Composés Similaires
L'acélarine est unique par rapport aux autres analogues nucléotidiques en raison de sa technologie ProTide. Les composés similaires comprennent :
Gemcitabine : Le composé parent de l'acélarine, utilisé dans divers traitements anticancéreux mais limité par les mécanismes de résistance
Unicité de l'acélarine :
Capacité d'entrée cellulaire améliorée : Contourne les transporteurs de nucléosides.
Préphosphorylation : Évite l'étape de phosphorylation limitante.
Résistance à la désamination : Protégé de la dégradation par la désaminase de la cytidine
L'acélarine représente une avancée significative dans le domaine des chimiothérapeutiques, offrant une alternative prometteuse aux analogues nucléotidiques traditionnels.
Activité Biologique
Acelarin, also known as NUC-1031, is a novel prodrug analogue of gemcitabine, designed to enhance the delivery and efficacy of the active drug in the treatment of various cancers, particularly pancreatic cancer. As a ProTide, this compound is chemically modified to improve cellular uptake and overcome resistance mechanisms associated with traditional nucleoside analogues.
The biological activity of this compound hinges on its conversion to active metabolites, specifically dFdCDP and dFdCTP. These metabolites interfere with DNA synthesis and repair, ultimately leading to cancer cell death. The prodrug's design allows it to bypass the initial rate-limiting phosphorylation step required for gemcitabine activation, facilitating a more efficient therapeutic response.
Key Mechanisms:
- Pre-phosphorylation : The addition of a phosphoramidate group allows this compound to be activated without relying on deoxycytidine kinase (DCK), which is often a bottleneck in the activation of gemcitabine .
- Enhanced Cellular Uptake : this compound's structure promotes better penetration into cancer cells, increasing its effectiveness against tumors that exhibit resistance to conventional therapies .
ProGem1 Study
This compound has undergone clinical evaluation in the ProGem1 study, a Phase I/II trial assessing its safety and efficacy in patients with advanced solid tumors. The results indicated a disease control rate of 78%, showcasing this compound's potential as an effective treatment option .
In Vitro Studies
In preclinical studies, this compound demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | LC50 (μM) | Mechanism of Action |
---|---|---|
Z138 (Mantle Cell Lymphoma) | 12.15 | Induces DNA damage through active metabolite generation |
HEL92.1.7 (Erythroleukemia) | 68.9 | Enhanced intracellular dFdCTP levels |
General Solid Tumor Panel | Varies | Effective against multiple lines due to improved uptake |
These studies illustrate that this compound's active metabolites achieve higher intracellular concentrations compared to gemcitabine, correlating with increased cytotoxicity .
Patient Responses
In clinical settings, patient responses have varied based on tumor type and prior treatment history. Notably:
- Patients with previously treated pancreatic cancer exhibited significant tumor shrinkage.
- Some patients reported manageable side effects compared to traditional chemotherapy regimens.
Resistance Mechanisms
This compound's design aims to address common resistance mechanisms seen with gemcitabine treatment:
Propriétés
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-KKQYNPQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840506-29-8 | |
Record name | NUC-1031 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NUC-1031 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.